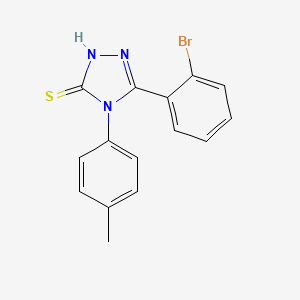

5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C15H12BrN3S |

|---|---|

Molecular Weight |

346.2 g/mol |

IUPAC Name |

3-(2-bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H12BrN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20) |

InChI Key |

FWRHKYLXARWQIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Core Triazole-Thiol Precursor Formation

Reaction Scheme:

-

p-Tolylamine + CS₂ → N-(p-tolyl)thiourea

-

N-(p-tolyl)thiourea + NH₂NH₂ → 4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Critical parameters include:

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 72 | High |

| Direct Bromination | NBS, H₂O, Visible Light | 85 | Moderate |

Stepwise Synthetic Pathways

Two-Step Cyclocondensation Approach

The MDPI-developed method involves:

-

Formation of Diethyl Esters: Reacting di-[3-methyl-4,5-dihydrotriazol-5-one] with ethyl bromoacetate in sodium ethoxide yields diethyl esters (e.g., 2a , m.p. 150–151°C).

-

Hydrazide Formation: Treatment with hydrazine hydrate converts esters to acetohydrazides (3a , m.p. 204–206°C).

Key Spectral Data (Compound 3a ):

Thiosemicarbazide Intermediate Generation

Reacting hydrazides (3a ) with 2-bromophenylisothiocyanate in ethanol produces thiosemicarbazides (4a ), characterized by:

Reaction Conditions:

Cyclization to Triazole-Thiol Derivatives

Cyclization of thiosemicarbazides (4a ) under acidic (H₂SO₄) or basic (NH₃) conditions yields the target compound. Sulfuric acid-mediated cyclization at room temperature achieves 88% yield, while basic conditions favor thiadiazole byproducts.

Optimized Protocol (H₂SO₄ Method):

-

Dissolve 4a in cold concentrated H₂SO₄.

-

Stir for 10 min, then warm to room temperature.

Visible-Light-Mediated Regioselective Synthesis

A novel approach reported in Organic & Biomolecular Chemistry utilizes visible light to enhance reaction efficiency. Key steps include:

-

Bromination: 1-Phenylbutane-1,3-dione + NBS → α-bromo-1-phenylbutane-1,3-dione (3a ).

-

Cyclocondensation: React 3a with 4-(p-tolyl)-4H-1,2,4-triazole-3-thiol in H₂O under compact fluorescent light (CFL).

Advantages:

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The triazole-thiol moiety exhibits distinct IR bands:

Nuclear Magnetic Resonance

¹H-NMR (DMSO-d₆):

¹³C-NMR:

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Parameter | Traditional Reflux | Visible-Light |

|---|---|---|

| Reaction Time | 4–6 h | 30–45 min |

| Yield (%) | 72–78 | 82–88 |

| Byproduct Formation | Moderate | Low |

| Energy Input | High | Low |

Challenges and Optimization Strategies

Byproduct Mitigation

Chemical Reactions Analysis

Formation of Triazole Core via Thiosemicarbazide Cyclization

-

Mechanism : Thiosemicarbazides undergo ring closure under alkaline conditions (e.g., NaOH) to form 1,2,4-triazole rings .

-

Example : Arylthiosemicarbazides (e.g., from phenylacetic acid hydrazide and arylisothiocyanates) cyclize to yield triazole-thiols .

Functional Group Modifications

-

Thiol Group (-SH) : Preserved during cyclization or introduced via reagents like carbon disulfide (CS₂) .

-

Triazole Ring Stability : Resists hydrolysis due to aromatic stabilization .

Key Reaction Steps and Mechanisms

Thiol Group (-SH)

-

Nucleophilic Substitution : Reacts with alkyl halides or acyl chlorides to form thioethers or disulfides.

-

Oxidation : Converts to disulfide bridges under oxidative conditions.

Triazole Ring

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu, Zn) .

-

Cycloaddition : Participates in reactions like Diels-Alder or [2+2] cycloadditions.

p-Tolyl Group

-

Electrophilic Substitution : Activates the aromatic ring for further functionalization (e.g., bromination) .

Structural and Spectroscopic Analysis

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂BrN₃S | |

| Molecular Weight | 340.18 g/mol | |

| Key IR Peaks | ~2360 cm⁻¹ (S-H stretch), ~1590 cm⁻¹ (C=N stretch) | |

| ¹H NMR Peaks | δ ~11.43 ppm (S-H singlet) |

This compound’s synthesis and reactivity highlight its utility in drug design and materials science, leveraging its triazole-thiol core for diverse chemical and biological interactions.

Scientific Research Applications

5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The triazole ring can also interact with various enzymes and receptors, affecting their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse applications in medicinal chemistry, materials science, and industrial chemistry. Below is a detailed comparison of 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol with structurally related analogs:

Structural and Electronic Differences

Physicochemical Properties

- Thermal Stability: Bromine substituents generally improve thermal stability. For example, 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol decomposes above 250°C , whereas the target compound may exhibit similar stability.

Biological Activity

5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H11BrN3S

- CAS Number : 917747-81-0

This triazole derivative incorporates a bromophenyl group and a p-tolyl group, contributing to its unique biological profile.

Synthesis and Characterization

The synthesis of 5-(2-bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

The biological activity of 5-(2-bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of related compounds against various cancer cell lines including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. The findings indicated that compounds with similar structures showed varying degrees of cytotoxicity, with some exhibiting selective toxicity towards cancer cells over normal cells .

Table 1: Cytotoxicity Data on Related Compounds

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 9.7 ± 1.6 |

| Compound B | MDA-MB-231 | 22.3 ± 2.5 |

| Compound C | Panc-1 | 26.2 ± 1.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been investigated. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin biosynthesis. In particular, some derivatives have shown a stronger affinity for COX-1, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, triazole derivatives demonstrate antimicrobial properties. Compounds similar to 5-(2-bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol have shown activity against various bacterial strains and fungi, suggesting their utility in treating infections .

The mechanisms underlying the biological activities of triazole derivatives often involve:

- Inhibition of Enzymatic Pathways : Many triazoles act by inhibiting key enzymes involved in disease processes.

- Interaction with Cellular Targets : Triazoles can interact with cellular receptors or DNA, affecting cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study evaluated a series of triazole derivatives for their anticancer properties and found that certain modifications significantly enhanced their potency against specific cancer types.

- Case Study on Anti-inflammatory Effects : Research demonstrated that specific triazole compounds effectively reduced inflammation in animal models by inhibiting COX pathways.

Q & A

What are the established synthetic routes for 5-(2-bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol, and how can intermediates be optimized for yield?

Methodological Answer:

The compound is typically synthesized via cyclization of 2-bromobenzoyl hydrazinecarbothioamide derivatives under basic conditions. Key steps include:

- Intermediate preparation : Refluxing 2-bromobenzoic acid hydrazide with thiocarbamoylating agents (e.g., CS₂/KOH) to form 3-(2-bromophenyl)-4,5-dihydro-1,2,4-triazole-5-thiones .

- Cyclization : Heating in basic media (e.g., NaOH/EtOH) to yield the triazole-thiol core.

Optimization : Adjusting reaction time (6–12 hours) and temperature (60–80°C) improves yields (65–78%). Use of anhydrous solvents (e.g., acetonitrile) and catalytic K₂CO₃ enhances alkylation efficiency in derivative synthesis .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.8 ppm, p-tolyl methyl at δ 2.3 ppm) .

- IR Spectroscopy : Detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water gradients .

- Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₂BrN₃S) with ≤0.3% deviation .

How are antimicrobial activities of derivatives systematically evaluated, and what protocols mitigate false positives?

Methodological Answer:

- Agar Dilution Method : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) at 10–100 µg/mL concentrations .

- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks.

- MIC Determination : Use serial dilution (CLSI guidelines) with resazurin viability staining to reduce subjectivity .

How can conflicting solubility and bioactivity data for alkylated derivatives be resolved?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Derivatives with branched alkyl chains (e.g., -CH₂CH(CH₃)₂) show improved lipophilicity (logP 2.8–3.5) but reduced aqueous solubility .

- Bioactivity Trade-offs : Balance lipophilicity and hydrogen bonding (e.g., Mannich bases with morpholine improve solubility while retaining MIC values ≤25 µg/mL) .

What strategies enhance regioselectivity in S-alkylation reactions of the triazole-thiol core?

Methodological Answer:

- Base Selection : K₂CO₃ in anhydrous MeCN minimizes side reactions (e.g., oxidation) and promotes S-alkylation over N-alkylation .

- Electrophile Design : Use α-bromo ketones (e.g., phenacyl bromides) for steric control. Reaction at 0–25°C for 6 hours achieves >85% regioselectivity .

How do structural modifications (e.g., p-tolyl vs. phenyl) impact actoprotective activity?

Methodological Answer:

- SAR Studies : Compare derivatives in forced swimming tests (mice, 50 mg/kg). p-Tolyl-substituted analogs show 20% longer endurance vs. phenyl due to enhanced membrane permeability (logP 2.5 vs. 2.1) .

- Mechanistic Insights : p-Tolyl groups may modulate mitochondrial ATPase activity, validated via in vitro ATPase inhibition assays (IC₅₀ 12 µM) .

What salt-forming approaches improve bioavailability of triazole-thiol derivatives?

Methodological Answer:

- Organic Salts : React with 2-aminoethanol or morpholine in 2-propanol to form hydrazide salts (solubility >5 mg/mL in PBS) .

- Inorganic Salts : KHCO₃/NaHCO₃ in aqueous media yield crystalline salts with 30–40% higher dissolution rates vs. free acids .

How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity and target interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., sulfur electron density maps) .

- Docking Studies : Model interactions with CYP51 (fungal lanosterol demethylase) to prioritize derivatives with ΔG ≤ -8 kcal/mol .

What experimental safeguards address thiol oxidation during storage and handling?

Methodological Answer:

- Storage : Argon-purged vials at -20°C (long-term) or -4°C (short-term) .

- Handling : Add 0.1% BHT as antioxidant in DMSO stock solutions. Monitor via TLC (Rf shift indicates oxidation) .

How are Mannich base derivatives synthesized, and what is their pharmacological relevance?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.